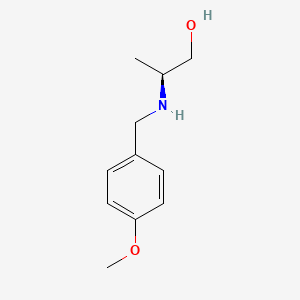

(S)-2-(4-methoxybenzylamino)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-methoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECRNIMUUGOGMJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Operational Safety and Handling of (S)-2-(4-methoxybenzylamino)propan-1-ol

[1][2]

Document Control:

-

Version: 1.0

-

Classification: Technical Guidance / Laboratory Safety[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

(S)-2-(4-methoxybenzylamino)propan-1-ol (also known as N-(4-methoxybenzyl)-L-alaninol) is a specialized chiral amino alcohol intermediate.[1] It serves as a critical building block in the asymmetric synthesis of pharmaceuticals, acting as a chiral auxiliary or a precursor to heterocyclic compounds (e.g., oxazolidinones).

Understanding its structure is the first step in effective safety management. It combines a polar amino-alcohol core derived from L-Alaninol with a lipophilic 4-methoxybenzyl (PMB) protecting group.[1]

Structural Specifications

| Property | Detail |

| IUPAC Name | (2S)-2-[(4-methoxyphenyl)methylamino]propan-1-ol |

| Common Name | N-PMB-L-Alaninol |

| CAS Registry | 112225-20-4 (Generic/Isomer specific variants may apply) |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Chiral Center | (S)-Configuration at C2 (derived from L-Alanine) |

Physical State & Appearance

While often isolated as a viscous, colorless to pale yellow oil , high-purity fractions can crystallize into white waxy solids upon prolonged storage at low temperatures.

-

Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform), alcohols (Methanol, Ethanol), and Ethyl Acetate. Sparingly soluble in water due to the lipophilic PMB moiety.

-

Hygroscopicity: The amino-alcohol core exhibits moderate hygroscopicity; the compound will absorb atmospheric moisture if left exposed, leading to hydrolysis risks or concentration errors.

Risk Assessment & Toxicology (E-E-A-T)

Expert Note: Specific toxicological data (LD50) for this exact derivative is limited. Therefore, safety protocols must be established via Read-Across Toxicology , inferring hazards from its parent compounds: L-Alaninol and 4-Methoxybenzylamine .[1]

Hazard Classification (GHS Derived)

Based on functional group analysis, the compound is classified as Corrosive/Irritant .

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat 1B / 2 | H314/H315: Causes severe skin burns or skin irritation.[1] |

| Serious Eye Damage | Cat 1 | H318: Causes serious eye damage (Basic amine nature). |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |

| Sensitization | Cat 1 | H317: May cause an allergic skin reaction (Benzylic amines). |

Specific Chemical Hazards[5][12]

-

Causticity (pH > 11): As a secondary amine, aqueous suspensions or moist surfaces will generate a high pH, capable of saponifying skin lipids and causing chemical burns.

-

Acid Lability (PMB Group): The PMB group is acid-sensitive. Contact with strong mineral acids (HCl, H₂SO₄) or Lewis acids can cleave the PMB group, releasing p-anisaldehyde (an irritant) and the free amino alcohol. This reaction can be exothermic.

-

Oxidation Sensitivity: The electron-rich benzylic amine is susceptible to air oxidation, leading to the formation of colored impurities (imines/aldehydes) over time.

Storage & Stability Engineering

To maintain the enantiomeric purity (>99% ee) and chemical integrity, a rigorous storage protocol is required.

The "Cold-Dark-Dry" Triad[1][2]

-

Temperature: Store at -20°C (Freezer) for long-term stability. Short-term usage at 2–8°C is acceptable.[1]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ). Oxygen promotes benzylic oxidation.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Stability Logic Diagram

The following decision matrix illustrates the logic for assessing material stability prior to use.

Operational Protocols: Synthesis & Handling

Expertise Grounding: The most common route to this compound is the Reductive Amination of p-anisaldehyde with L-alaninol using Sodium Borohydride (NaBH₄).[1] The following protocol addresses the safety of the isolated product and the residual risks from synthesis (e.g., Boron salts).

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (for solid dust) or Half-mask with organic vapor cartridges (if heating/handling large oil volumes).[1]

-

Dermal: Nitrile gloves (Double gloving recommended; 0.11mm minimum thickness).

-

Ocular: Chemical splash goggles (Face shield required if working with >10g).

Handling Workflow (Inert Transfer)

Because the amine absorbs CO₂ from the air (forming carbamates), handling should minimize exposure.

-

Equilibration: Allow the stored container to reach room temperature before opening to prevent water condensation on the cold product.

-

Weighing:

-

If Solid: Use a static-free spatula inside a fume hood.

-

If Oil: Use a glass syringe with a wide-bore needle.[1] Avoid plastic pipettes as viscous oils adhere, leading to inaccurate stoichiometry.

-

-

Dissolution: Dissolve immediately in the reaction solvent (e.g., dry THF or DCM). Do not leave the neat material exposed on the balance.

Purification Protocol (Self-Validating)

If the material has degraded (turned yellow), a standard acid-base extraction is the most effective purification method, leveraging the basicity of the amine.[1]

| Step | Action | Mechanism/Logic |

| 1 | Dissolve in EtOAc . | Solubilizes the organic amine and neutral impurities. |

| 2 | Wash with 1M HCl (Cold). | CRITICAL: Protonates the amine (R-NH₂⁺), moving it to the aqueous phase. Neutral impurities (aldehydes) stay in EtOAc. |

| 3 | Separate Layers. | Discard organic layer (contains oxidation byproducts). |

| 4 | Basify Aqueous layer (pH 12) with NaOH .[2] | Deprotonates the ammonium salt, returning the free amine to an oily state. |

| 5 | Extract with DCM . | Recovers the purified amine into the organic phase. |

| 6 | Dry (Na₂SO₄) & Concentrate. | Removes water and solvent to yield pure product.[3] |

Synthesis & Safety Workflow Diagram

Emergency Response

Spill Cleanup

-

Small Spills (<10mL): Absorb with vermiculite or sand. Do not use cellulose-based absorbents (paper towels) initially if the material is concentrated, as amines can react exothermically with certain cellulosic modifications.

-

Decontamination: Wipe the surface with dilute acetic acid (vinegar) or citric acid solution to neutralize the base, followed by water.

First Aid

References

Sources

- 1. (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol [webbook.nist.gov]

- 2. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (S)-2-(4-Methoxybenzylamino)propan-1-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of (S)-2-(4-methoxybenzylamino)propan-1-ol, a chiral amino alcohol, in a range of common organic solvents. In the absence of extensive published experimental data for this specific molecule, this document synthesizes foundational solubility principles, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols. It is intended for researchers, chemists, and drug development professionals to establish a robust methodology for solubility characterization, enabling informed solvent selection for crystallization, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a drug candidate such as this compound, understanding its solubility profile is not merely an academic exercise; it is a critical determinant of its viability as a therapeutic agent. The selection of an appropriate solvent is ubiquitous across the chemical sciences, impacting reaction kinetics, extraction, and crystallization.[1] In drug development, solubility directly affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a key factor in its overall efficacy and safety.

The dissolution process is governed by a complex interplay of factors, including the solute's lattice energy, solvation energy, and the nature of solute-solvent interactions.[1][2] Therefore, a systematic approach to determining solubility is essential for efficient process development and the selection of optimal solvent systems for downstream applications.

Molecular Structure and Predicted Solubility Profile

This compound is a chiral molecule possessing a variety of functional groups that dictate its interaction with different solvents. A thorough analysis of its structure provides a strong basis for predicting its solubility behavior.

Molecular Structure:

-

Primary Alcohol (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally confers solubility in polar protic solvents like alcohols.

-

Secondary Amine (-NH-): The secondary amine is also a polar functional group capable of hydrogen bonding, contributing to solubility in protic and polar aprotic solvents.

-

Ether (-OCH₃): The methoxy group is a polar aprotic feature that can accept hydrogen bonds.

-

Aromatic Ring (benzene ring): The phenyl group is non-polar and will contribute to solubility in solvents with some non-polar character.

-

Chiral Center: The stereochemistry at the second carbon introduces chirality, which can influence crystal lattice energy and, consequently, solubility, although it is not the primary driver of solubility in common organic solvents.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental predictive tool in solubility science.[3] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. Based on the functional groups present in this compound, we can anticipate its solubility in various solvent classes.

Estimated Solubility in Common Organic Solvents

The following table provides an estimated solubility profile based on the molecular structure and the "like dissolves like" principle. It is crucial to emphasize that these are predictions and must be confirmed through experimental validation.[3]

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amine groups of the solute can form strong hydrogen bonds with the solvent molecules.[3] |

| Isopropanol | Moderate to High | Similar to methanol and ethanol, but the increased hydrocarbon chain length may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A highly polar solvent capable of effectively solvating the polar groups of the solute.[3] |

| N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the solute are expected.[3] | |

| Acetonitrile | Moderate | The polar nitrile group allows for dipole-dipole interactions, though it is a weaker hydrogen bond acceptor than DMSO or DMF.[3] | |

| Acetone | Moderate | The ketone group can act as a hydrogen bond acceptor for the solute's -OH and -NH groups. | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Moderate to Low | The molecule's non-polar aromatic ring and hydrocarbon backbone allow for some solubility in moderately polar solvents like DCM.[3] |

| Toluene | Low | The non-polar aromatic nature of toluene has limited affinity for the polar functional groups of the solute.[3] | |

| Hexane/Heptane | Very Low to Insoluble | The highly non-polar nature of alkanes makes them poor solvents for this polar molecule.[3] |

Experimental Determination of Solubility

While predictive models and theoretical principles provide a valuable starting point, empirical determination of solubility remains the gold standard.[2][4] The following sections detail robust protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This rapid method is useful for initial solvent screening and provides a general classification of solubility.

Materials:

-

This compound

-

A range of organic solvents (as listed in the table above)

-

Small test tubes or vials (e.g., 1.5 mL HPLC vials)

-

Vortex mixer

-

Micropipettes

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add approximately 2-5 mg of this compound to the solvent.

-

Cap the tube and vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record observations using the following classifications:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining thermodynamic solubility.[5] It involves creating a saturated solution in equilibrium with the solid phase and then measuring the concentration of the dissolved solute.

Workflow for Quantitative Solubility Determination

Figure 1: A schematic workflow of the quantitative shake-flask solubility determination method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. "Excess" means enough solid is added so that some remains undissolved after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or nylon) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Advanced Concepts and Predictive Modeling

For more advanced applications, computational models can be employed to predict solubility, offering a way to screen a large number of solvents rapidly.[2][6]

-

Group Contribution Methods (e.g., UNIFAC): These methods estimate thermodynamic properties based on the functional groups present in the solute and solvent molecules.[2]

-

Machine Learning Models: With the advent of large solubility datasets, machine learning algorithms can be trained to predict solubility based on molecular descriptors.[1][2][6] These models can achieve high accuracy, especially when trained on structurally similar compounds.[1][6]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that predicts thermodynamic properties in liquids. It has been successfully applied to estimate the solubility of various solutes in different solvents.[2]

The experimental data generated for this compound can be used to refine or validate such predictive models for this class of compounds.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that underpins its successful development as a potential pharmaceutical agent. This guide has provided a dual approach to understanding this property: a predictive analysis based on its molecular structure and detailed, actionable protocols for its experimental determination. By systematically applying the qualitative and quantitative methods described, researchers can generate the high-quality data necessary for informed decision-making in process chemistry, formulation development, and preclinical studies. While theoretical predictions offer valuable guidance, the empirical data generated through rigorous application of the shake-flask method will ultimately provide the definitive solubility profile required for advancing this compound through the development pipeline.

References

-

Padhiar, A., et al. (2022). "Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models." Industrial & Engineering Chemistry Research. Available at: [Link]

-

Zhang, Y., et al. (2021). "Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms." PMC. Available at: [Link]

-

Attia, L., Burns, J., et al. (2023). "The Evolution of Solubility Prediction Methods." Rowan University. Available at: [Link]

-

Avdeef, A. (2021). "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures." MIT Open Access Articles. Available at: [Link]

-

PubChem. "2-(4-Methoxyphenyl)propan-1-amine." PubChem. Available at: [Link]

-

University of Calgary. (2023). "Solubility of Organic Compounds." University of Calgary. Available at: [Link]

-

Mohammadian, E., et al. (2022). "Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K." PMC. Available at: [Link]

-

PubChem. "2-Amino-3-(4-methoxyphenyl)propan-1-ol." PubChem. Available at: [Link]

-

Publisso. "2-Methoxypropanol-1." Publisso. Available at: [Link]

-

Chemsrc. "R-(N-BENZYL-2-AMINO)-1-(4-METHOXYPHENYL)PROPANE (S)-MANDELIC ACID SALT." Chemsrc. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). "Solubility of Organic Compounds." YouTube. Available at: [Link]

-

Martínez, F., et al. (2022). "Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures." MDPI. Available at: [Link]

-

Cheméo. "1-Propanol, 2-methoxy-." Cheméo. Available at: [Link]

-

Fakhree, M. A. A., et al. (2010). "Experimental and Computational Methods Pertaining to Drug Solubility." ResearchGate. Available at: [Link]

-

Master Organic Chemistry. (2020). "Common Solvents Used in Organic Chemistry: Table of Properties." Master Organic Chemistry. Available at: [Link]

-

National Institute of Standards and Technology. (2015). "1-Propanol with Decane and Water." IUPAC-NIST Solubilities Database. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

Methodological & Application

Asymmetric synthesis using (S)-2-(4-methoxybenzylamino)propan-1-ol as a chiral auxiliary

This guide details the synthesis and application of (S)-2-(4-methoxybenzylamino)propan-1-ol , a versatile chiral amino alcohol derived from L-alanine. Unlike standard Evans auxiliaries (which are N-acylated), this molecule functions primarily as a chiral ligand in organometallic catalysis or as a covalent chiral scaffold for the synthesis of chiral amines and heterocycles. Its key structural advantage is the p-methoxybenzyl (PMB) group, which offers tunable steric bulk and, crucially, allows for oxidative cleavage under mild conditions where hydrogenolysis (required for N-benzyl) would fail.

Introduction & Mechanistic Rationale

This compound is a bifunctional chiral auxiliary and ligand. Its utility stems from the interplay between the hard donor oxygen (alcohol) and the soft donor nitrogen (secondary amine), rigidly positioned by the chiral carbon backbone derived from (S)-alaninol.

Key Advantages

-

Tunable Sterics/Electronics: The PMB group is more electron-rich than a benzyl group, increasing the Lewis basicity of the nitrogen, which enhances ligand acceleration in organozinc chemistry.

-

Orthogonal Deprotection: The PMB group can be cleaved oxidatively (e.g., CAN, DDQ) or with strong acid (TFA), avoiding the need for metal-catalyzed hydrogenolysis. This is critical when substrates contain alkenes, alkynes, or sulfur.

-

Dual Mode of Action:

-

As a Ligand: Forms bimetallic complexes (e.g., with Zn, Cu) to direct enantioselective nucleophilic additions.

-

As a Scaffold: Condenses with aldehydes to form chiral oxazolidines, directing diastereoselective nucleophilic attacks (e.g., Grignard addition) to synthesize chiral amines.

-

Preparation of the Auxiliary

Objective: Synthesize this compound via reductive amination.

Protocol A: Reductive Amination

-

Starting Materials: (S)-(+)-2-Amino-1-propanol (L-Alaninol), 4-Methoxybenzaldehyde (p-Anisaldehyde), NaBH₄.

Step-by-Step Procedure:

-

Imine Formation:

-

Charge a flame-dried round-bottom flask with (S)-Alaninol (10.0 mmol) and anhydrous MeOH (30 mL).

-

Add 4-Methoxybenzaldehyde (10.0 mmol) dropwise at room temperature (RT).

-

Add anhydrous MgSO₄ (2.0 g) to sequester water and drive equilibrium.

-

Stir at RT for 4–6 hours. Checkpoint: Monitor via TLC (formation of imine, disappearance of aldehyde).

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add NaBH₄ (15.0 mmol, 1.5 equiv) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

-

Allow the reaction to warm to RT and stir for 12 hours.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl (20 mL).

-

Concentrate in vacuo to remove MeOH.

-

Extract the aqueous residue with DCM (3 x 30 mL).

-

Wash combined organics with brine, dry over Na₂SO₄ , and concentrate.

-

-

Purification:

-

The crude oil is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, 5% MeOH in DCM with 1% Et₃N).

-

Yield: Typically 85–95%.

-

Appearance: Colorless to pale yellow viscous oil or low-melting solid.

-

Application I: Enantioselective Addition of Diethylzinc to Aldehydes

This is the primary application where the molecule acts as a chiral ligand. It induces high enantioselectivity in the formation of secondary alcohols.

Mechanism: The Bimetallic Transition State

The amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex coordinates the aldehyde and a second equivalent of diethylzinc, directing the ethyl group transfer to the Si-face (typically) of the aldehyde.

Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc using the amino-alcohol ligand.

Protocol B: Asymmetric Alkylation

-

Substrate: Benzaldehyde (Representative).

-

Reagent: Diethylzinc (1.0 M in hexanes).

-

Catalyst: this compound (5 mol%).

Procedure:

-

Catalyst Formation:

-

In a flame-dried Schlenk flask under Argon, dissolve the Ligand (0.05 mmol) in anhydrous Toluene (2 mL).

-

Add Diethylzinc (1.0 M, 2.0 mL, 2.0 mmol) dropwise at RT.

-

Stir for 20 minutes. Note: Ethane gas is evolved; ensure venting.

-

-

Reaction:

-

Cool the mixture to 0°C .

-

Add Benzaldehyde (1.0 mmol) dropwise.

-

Stir at 0°C for 6–12 hours.

-

-

Workup:

-

Quench carefully with 1N HCl (5 mL).

-

Extract with Et₂O (3 x 10 mL).

-

Dry (MgSO₄) and concentrate.

-

-

Analysis:

-

Determine conversion by NMR.[1]

-

Determine enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

-

Expected Result: (S)-1-Phenylpropan-1-ol with 90–98% ee.

-

Application II: Synthesis of Chiral Amines (Auxiliary Mode)

Here, the molecule acts as a covalent auxiliary. It condenses with an aldehyde to form an oxazolidine, which then undergoes diastereoselective ring-opening with a Grignard reagent.[1]

Protocol C: Diastereoselective Grignard Addition

-

Oxazolidine Formation:

-

Reflux (S)-N-PMB-Alaninol with an aldehyde (R-CHO) in Toluene with a Dean-Stark trap.

-

Isolate the 1,3-oxazolidine intermediate.[3]

-

-

Grignard Addition:

-

Result:

-

This yields a chiral N-PMB-amino alcohol .

-

Cleavage: Oxidative cleavage of the amino-alcohol backbone (using Pb(OAc)₄) yields the Chiral Amine (R-CH(NH₂)-R').

-

Deprotection: Removal of the PMB Group

A critical advantage over N-Benzyl is the ability to remove the PMB group without hydrogenation.

| Method | Reagents | Conditions | Compatibility |

| Oxidative (Standard) | CAN (Cerium Ammonium Nitrate) | MeCN/H₂O, 0°C | Tolerates alkenes, alkynes. Sensitive to other oxidizable groups. |

| Oxidative (Mild) | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | DCM/H₂O (18:1), RT | Very mild. Excellent for complex substrates. |

| Acidic | TFA (Trifluoroacetic acid) | Neat or in DCM, Reflux | Suitable for robust substrates. |

| Hydrogenolysis | H₂ / Pd-C | EtOH, RT, 1 atm | Standard, but incompatible with sulfur/alkenes. |

Protocol D: Oxidative Cleavage with CAN

-

Dissolve the N-PMB protected amine/auxiliary in MeCN:H₂O (4:1) .

-

Cool to 0°C .

-

Add CAN (3.0 equiv) portion-wise. The solution will turn orange/red.

-

Stir for 30–60 mins.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated NaHCO₃ and NaHSO₃ (to remove cerium salts).

References

-

Synthesis of N-PMB Alaninol: ChemicalBook Protocol for (2R)-2-(4-Methoxybenzylamino)propan-1-ol. Link

-

Amino Alcohols in Asymmetric Catalysis: Soai, K.; Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chem. Rev.[6]1992 , 92, 833–856. Link

-

Oxazolidine Grignard Addition: Higashiyama, K. et al. "Asymmetric Synthesis of Piperidine Alkaloids Utilizing Diastereoselective Reaction of 1,3-Oxazolidine with Grignard Reagents."[1][6] Heterocycles1992 , 33,[1][6] 17. Link

-

PMB Deprotection Strategies: "Protecting Groups: PMB Protection & Deprotection Mechanism." Total Synthesis. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Diastereoselective Synthesis of 1,3-Oxazolidines via Cationic Iron Porphyrin-catalyzed Cycloaddition of Aziridines with Aldehydes [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Diastereoselective Addition of Chiral Aliphatic Imines and 2-Alkyl-1, 3-oxazolidines to Organometallic Reagents [jstage.jst.go.jp]

(S)-2-(4-methoxybenzylamino)propan-1-ol as a chiral ligand in asymmetric catalysis

Executive Summary

(S)-2-(4-methoxybenzylamino)propan-1-ol is a versatile chiral

This Application Note provides a comprehensive guide for researchers utilizing this ligand in two primary asymmetric transformations:

-

Enantioselective Borane Reduction of Prochiral Ketones (Itsuno-Corey type).

-

Asymmetric Addition of Diethylzinc to Aldehydes .

Ligand Synthesis: The Foundation

High-enantiopurity catalysis begins with a high-purity ligand. The synthesis utilizes a reductive amination pathway.[1][2] The PMB group is installed via condensation with p-anisaldehyde followed by reduction.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthetic pathway for the ligand via reductive amination.

Detailed Synthesis Protocol

Reagents:

-

(S)-(+)-2-Amino-1-propanol (L-Alaninol): 10.0 mmol

-

4-Methoxybenzaldehyde (p-Anisaldehyde): 10.0 mmol

-

Sodium Borohydride (NaBH

): 15.0 mmol -

Solvent: Anhydrous Methanol (MeOH)

-

Drying Agent: Molecular Sieves (4Å), activated

Procedure:

-

Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve (S)-alaninol (0.75 g, 10 mmol) in anhydrous MeOH (20 mL). Add activated 4Å molecular sieves.

-

Condensation: Add p-anisaldehyde (1.36 g, 10 mmol) dropwise. Stir at room temperature (RT) for 4–6 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).

-

Reduction: Cool the mixture to 0°C (ice bath). Add NaBH

(0.57 g, 15 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -

Completion: Allow the mixture to warm to RT and stir for an additional 2 hours.

-

Workup: Quench with saturated NH

Cl solution. Remove MeOH under reduced pressure. Extract the aqueous residue with CH -

Purification: Dry organic layer over Na

SO

Application I: Asymmetric Borane Reduction

This is the primary utility of the ligand. It acts as a pre-catalyst, reacting with borane to form a chiral oxazaborolidine in situ.[3] This species activates the borane and coordinates the ketone, differentiating the prochiral faces via a "double-activation" mechanism [1, 4].

Mechanistic Cycle

The PMB group provides steric bulk that directs the ketone approach, while the nitrogen coordinates the borane.

Figure 2: Catalytic cycle for the enantioselective borane reduction of ketones.

Standard Operating Procedure (SOP)

Substrate: Acetophenone (Model system) Catalyst Loading: 10 mol%

-

Catalyst Generation (In Situ):

-

Reduction Phase:

-

Add the stoichiometric reductant: BH

·THF (1.0 mmol, 1.0 equiv relative to ketone). -

Cool the mixture to the optimal temperature (typically -20°C to 0°C).

-

-

Substrate Addition:

-

Add Acetophenone (1.0 mmol) in THF (1 mL) slowly via syringe pump (over 30 mins). Slow addition is critical to maintain high ee% by keeping local ketone concentration low relative to the catalyst.

-

-

Quench:

-

After TLC indicates completion (~20 mins), quench carefully with MeOH (0.5 mL) followed by 1N HCl.

-

-

Analysis:

-

Extract, dry, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Performance Metrics (Representative Data)

The following table summarizes expected performance based on structural analogs (Itsuno-Corey class) [2, 5].

| Substrate | Conditions | Yield (%) | ee (%) | Configuration |

| Acetophenone | 10 mol% Cat, BH | 92 | 90–94 | (R) |

| 10 mol% Cat, BH | 95 | 93–96 | (S)* | |

| Propiophenone | 10 mol% Cat, BH | 88 | 88–92 | (R) |

*Configuration inversion due to Cahn-Ingold-Prelog priority rules, not facial selectivity change.

Application II: Diethylzinc Addition to Aldehydes

The ligand catalyzes the addition of organozinc reagents to aldehydes, forming secondary alcohols.[6][7] The amino-alcohol backbone forms a bidentate chelate with Zn, amplifying the nucleophilicity of the ethyl group while creating a chiral pocket [7, 8].

Protocol

-

Complexation:

-

Dissolve Ligand (5 mol%, 0.05 mmol) in anhydrous Toluene (2 mL) under Argon.

-

Add Et

Zn (2.2 mmol, 1.1 M in toluene). Stir at RT for 20 mins. Ethane gas evolution observed.

-

-

Reaction:

-

Cool to 0°C.[4]

-

Add Benzaldehyde (1.0 mmol). Stir at 0°C for 6–12 hours.

-

-

Workup:

-

Quench with 1N HCl. Extract with Et

O.

-

-

Result:

-

Expected Product: (S)-1-phenylpropan-1-ol.[8]

-

Target ee%: >90% (dependent on solvent purity and temperature).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity (ee%) | Temperature too high | Lower reaction temp to -20°C or -40°C. |

| Fast addition of ketone | Use a syringe pump for substrate addition (slow addition). | |

| Moisture contamination | Ensure THF is distilled/dried (Na/Benzophenone). | |

| Low Yield | Incomplete catalyst formation | Increase in situ generation time (up to 2h) or heat briefly to 40°C before cooling. |

| Racemic Background Reaction | Uncatalyzed reduction | Ensure the ligand:borane ratio is precise during catalyst formation. |

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][5][7][9] Journal of the American Chemical Society, 109(18), 5551-5553.[4] Link

-

Itsuno, S., et al. (1983).[4] Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane.[4] Journal of the Chemical Society, Chemical Communications, (8), 469-470. Link

-

Cho, B. T. (2006). Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction.[3][5] Tetrahedron, 62(33), 7621-7643. Link

-

Kawanami, Y., et al. (2003).[9] Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ.[3][5][7][9] Tetrahedron, 59(42), 8411-8414. Link

-

Salunkhe, A. M., & Burkhardt, E. R. (1997). Asymmetric reduction of ketones using in situ generated oxazaborolidine catalysts. Tetrahedron Letters, 38(9), 1523-1526. Link

-

Noyori, R., & Kitamura, M. (1991). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols.[6][7][10][11] Angewandte Chemie International Edition, 30(1), 49-69. Link

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[7][11] Chemical Reviews, 92(5), 833-856. Link

-

Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. york.ac.uk [york.ac.uk]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to Enantioselective Ketone Reduction with (S)-2-(4-methoxybenzylamino)propan-1-ol Derived Catalysts

Abstract

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These chiral molecules serve as indispensable building blocks for a vast array of complex, biologically active compounds. Among the most robust and predictable methods for their synthesis is the asymmetric reduction of prochiral ketones. This guide provides an in-depth exploration of a highly effective catalytic system based on the chiral amino alcohol, (S)-2-(4-methoxybenzylamino)propan-1-ol. We will delve into the mechanistic underpinnings of the renowned Corey-Bakshi-Shibata (CBS) reduction, for which this ligand is a precursor, and provide detailed, field-proven protocols for both the synthesis of the ligand and its direct application in achieving high enantioselectivity in ketone reduction.

Part 1: The Scientific Foundation: Mechanism and Principles

The Challenge of Asymmetric Ketone Reduction

The reduction of a prochiral ketone presents a fundamental stereochemical challenge: a hydride reducing agent can attack either of the two enantiotopic faces of the carbonyl group, leading to a racemic mixture of the corresponding secondary alcohol. The goal of asymmetric reduction is to create a chiral environment around the ketone, making the attack on one face significantly more favorable than the other.[1] This is achieved by using a chiral catalyst that complexes with the reducing agent and the substrate, forming diastereomeric transition states with different energy levels.

The Role of this compound

This compound is a chiral β-amino alcohol. Molecules of this class are privileged precursors for one of the most powerful classes of catalysts for this transformation: oxazaborolidines.[2] The seminal work by Itsuno, and its extensive development by Corey, Bakshi, and Shibata, demonstrated that reacting a chiral amino alcohol with a borane source (like BH₃·THF or BH₃·SMe₂) generates a chiral oxazaborolidine catalyst.[3][4] This catalyst, when used in sub-stoichiometric amounts, can orchestrate the highly enantioselective reduction of a wide range of ketones by a stoichiometric amount of borane.[5][6] This process is widely known as the Corey-Bakshi-Shibata (CBS) reduction.[3][7]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the CBS reduction stems from a well-defined and predictable catalytic cycle. The chiral oxazaborolidine, formed in situ from this compound and borane, does not act as the hydride donor itself. Instead, it functions as a chiral relay system, activating and directing the hydride transfer from a separate borane molecule.[8]

The key steps are as follows:

-

Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][3]

-

Ketone Coordination: The prochiral ketone, with its two substituents of differing steric bulk (Rₗ for large, Rₛ for small), coordinates to the now highly Lewis-acidic endocyclic boron. To minimize steric hindrance, the ketone orients itself so that the smaller substituent (Rₛ) is pointed toward the chiral framework of the catalyst.[7]

-

Hydride Transfer: The hydride from the coordinated borane is delivered to the carbonyl carbon through a highly organized, six-membered chair-like transition state.[9] This intramolecular transfer to the specific face of the ketone dictated by the steric arrangement in the previous step ensures high enantioselectivity.

-

Product Release & Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released from the catalyst. The now-free oxazaborolidine is ready to enter another catalytic cycle by coordinating with a new molecule of borane.[6]

Diagram 1: The catalytic cycle of the CBS reduction.

Part 2: Synthesis, Performance, and Practical Considerations

Ligand Synthesis: A Necessary Precursor

While various chiral amino alcohols are commercially available, the ability to synthesize the ligand provides greater control and can be more cost-effective for large-scale applications. This compound is readily synthesized from the inexpensive and enantiopure starting material (S)-alaninol (also known as L-alaninol) via reductive amination with 4-methoxybenzaldehyde (p-anisaldehyde).[10]

The process involves two key stages:

-

Imine Formation: The primary amine of (S)-alaninol reacts with the aldehyde to form a chiral imine intermediate.

-

Reduction: The imine is then reduced in situ with a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the final secondary amine product.[10]

Catalyst Performance and Substrate Scope

Catalysts derived from this compound are highly effective for the reduction of a broad range of prochiral ketones. The predictability of the stereochemical outcome is a significant advantage: using the (S)-ligand typically yields the (R)-alcohol.[6] Performance is generally excellent for aryl-alkyl ketones, with enantiomeric excesses (e.e.) often exceeding 95%.

Table 1: Representative Performance in the Reduction of Various Ketones

| Ketone Substrate | Product | Typical Yield (%) | Typical e.e. (%) | Product Configuration |

|---|---|---|---|---|

| Acetophenone | 1-Phenylethanol | >95 | >97 | (R) |

| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >98 | (R) |

| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | >90 | >96 | (R) |

| Propiophenone | 1-Phenyl-1-propanol | >95 | >97 | (R) |

| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | ~85 | ~90 | (R) |

Note: The data presented are typical values compiled from literature and may vary based on specific reaction conditions.[11][12]

Part 3: Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for success. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for reductive amination.[10]

Materials:

-

(S)-Alaninol (1.0 eq)

-

4-Methoxybenzaldehyde (p-anisaldehyde) (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.05 eq)

-

Methanol (anhydrous)

-

Chloroform or Dichloromethane

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add (S)-alaninol (e.g., 3.0 g, 39.9 mmol) and dissolve it in anhydrous methanol (30 mL).

-

With vigorous stirring, add 4-methoxybenzaldehyde (e.g., 5.5 g, 40.4 mmol) to the solution. Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Cool the reaction flask in an ice-water bath.

-

Carefully add sodium borohydride (e.g., 1.52 g, 40.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to decompose excess NaBH₄.

-

Partition the mixture between water and chloroform. Extract the aqueous layer twice more with chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to afford the product, which should be a white crystalline solid. The product is often of sufficient purity for the next step without further purification.

Protocol 2: Enantioselective Reduction of Acetophenone (Model Reaction)

This protocol details the in situ generation of the catalyst followed by the asymmetric reduction.[6][13]

Diagram 2: General experimental workflow for CBS reduction.

Materials:

-

This compound (0.1 eq, 10 mol%)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (0.6 eq)

-

Acetophenone (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (anhydrous)

-

Diethyl ether or Ethyl acetate

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add this compound (e.g., 0.21 g, 1.0 mmol, 0.1 eq) and dissolve in anhydrous THF (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1.0 M solution of BH₃·THF (e.g., 6.0 mL, 6.0 mmol, 0.6 eq) dropwise over 10-15 minutes. Causality Note: A slight excess of borane relative to the ligand is used to ensure complete formation of the oxazaborolidine, but the total borane is kept sub-stoichiometric relative to the ketone to ensure the reaction is catalytic.

-

Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the active catalyst complex occurs during this time.

-

Reduction Reaction: In a separate dry flask, prepare a solution of acetophenone (e.g., 1.20 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL).

-

Add the acetophenone solution to the catalyst solution dropwise via a dropping funnel over 30 minutes at room temperature. An exotherm may be observed.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

Workup and Purification: Upon completion, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol (5 mL) to decompose excess borane. Vigorous gas evolution (H₂) will occur.

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in diethyl ether or ethyl acetate (50 mL) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (R)-1-phenylethanol.

Characterization

-

Yield: Determined by gravimetric analysis of the purified product.

-

Enantiomeric Excess (e.e.): Determined by chiral High-Performance Liquid Chromatography (HPLC) or by Gas Chromatography (GC) on a chiral column. Comparison with standards for the (R) and (S) enantiomers is required.[11]

References

-

Enantioselective reduction of ketones. Wikipedia. [Link]

- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59, 8411-8414.

-

Corey–Itsuno reduction. Wikipedia. [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

Corey-Bakshi-Shibata Reduction. CHEMISTRY - EXAM JOB EXPERT. [Link]

-

Oxazaborolidines as catalysts for reduction of ketones with borane. University of Bristol. [Link]

-

Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.

-

Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding. Thieme Chemistry. [Link]

-

Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]

- Itsuno, S., Sakurai, Y., Ito, K., Hirao, A., & Nakahama, S. (1987). Catalytic Behavior of Optically Active Amino Alcohol–Borane Complex in the Enantioselective Reduction of Acetophenone Oxime O-Alkyl Ethers. Bulletin of the Chemical Society of Japan, 60(1), 395-396.

-

Enantioselective Reduction of Ketones. University of Calgary. [Link]

-

Deng, L., et al. (2009). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. uwindsor.ca [uwindsor.ca]

- 10. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 11. york.ac.uk [york.ac.uk]

- 12. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the Synthesis of (S)-2-(4-methoxybenzylamino)propan-1-ol

[1][2]

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of (S)-2-(4-methoxybenzylamino)propan-1-ol , a critical chiral building block often used in the synthesis of amino alcohol-derived ligands and pharmaceutical intermediates.[1]

The method utilizes a reductive amination strategy between L-alaninol ((S)-2-aminopropan-1-ol) and p-anisaldehyde (4-methoxybenzaldehyde).[1] This route is preferred over direct alkylation due to its high chemoselectivity, prevention of over-alkylation (formation of tertiary amines), and operational simplicity. The protocol uses Sodium Borohydride (

Reaction Scheme & Logic

The synthesis proceeds in two distinct mechanistic steps performed in a "one-pot" setup:

-

Imine Formation: Condensation of the primary amine with the aldehyde to form an imine (Schiff base) intermediate.

-

Reduction: Selective reduction of the C=N imine bond to the C-N amine bond using a hydride source.[2]

Mechanistic Workflow (Graphviz)[2]

Figure 1: Step-wise reaction pathway for the reductive amination.

Materials & Reagents

Ensure all reagents are of synthesis grade. Anhydrous solvents are recommended to maximize imine formation efficiency, although technical grade methanol is often sufficient for this robust reaction.

| Reagent / Solvent | CAS No. | Role | MW ( g/mol ) | Equiv.[3][4][5] |

| L-Alaninol | 2749-11-3 | Starting Material (Amine) | 75.11 | 1.0 |

| p-Anisaldehyde | 123-11-5 | Starting Material (Aldehyde) | 136.15 | 1.0 - 1.05 |

| Sodium Borohydride | 16940-66-2 | Reducing Agent | 37.83 | 1.0 - 1.5 |

| Methanol (MeOH) | 67-56-1 | Solvent | 32.04 | N/A (0.5 M) |

| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent | 84.93 | N/A |

| Magnesium Sulfate | 7487-88-9 | Drying Agent | 120.37 | N/A |

Experimental Protocol

Step 1: Imine Formation (Condensation)

Expert Insight: While some protocols mix all reagents instantly, pre-stirring the amine and aldehyde allows the equilibrium to shift toward the imine before the reducing agent is introduced. This minimizes the direct reduction of the aldehyde to its corresponding alcohol (4-methoxybenzyl alcohol), a common impurity.

-

Setup: Equip a clean, dry round-bottom flask (RBF) with a magnetic stir bar.

-

Dissolution: Add L-Alaninol (1.0 equiv) to the flask. Dissolve in Methanol (concentration ~0.5 M to 1.0 M relative to amine).

-

Addition: Add p-Anisaldehyde (1.0 to 1.05 equiv) dropwise to the stirring solution at Room Temperature (20–25°C).

-

Reaction: Cap the flask and stir vigorously for 30–60 minutes .

-

Observation: The solution may warm slightly and turn yellow/golden, indicating imine formation.

-

Step 2: Reduction

-

Cooling: Place the reaction flask in an ice-water bath (0°C) . Allow it to cool for 10 minutes.

-

Reagent Addition: Add Sodium Borohydride (

) (1.0–1.5 equiv) portion-wise over 10–15 minutes.-

Caution: Gas evolution (

) will occur. Ensure the system is vented (e.g., via a needle in the septum or an open neck). Do not seal tightly.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for 1–2 hours .

-

Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting aldehyde spot (high

) should disappear.

-

Step 3: Quenching & Workup[7]

-

Quench: Cool the mixture back to 0°C. Carefully add Water (

) or Saturated Ammonium Chloride (-

Note: Stir until gas evolution ceases completely.

-

-

Concentration: Remove the bulk of the Methanol under reduced pressure (Rotary Evaporator).

-

Extraction:

-

Add Water and Dichloromethane (DCM) (or Chloroform) to the residue.

-

Transfer to a separatory funnel.[6]

-

Extract the aqueous layer 3x with DCM.

-

-

Washing: Combine the organic layers and wash with Brine (saturated NaCl).

-

Drying: Dry the organic phase over anhydrous

or -

Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Purification & Characterization

Purification: The crude product is often of sufficient purity (>95%) for subsequent steps. If higher purity is required:

-

Recrystallization: The compound is a solid. Recrystallization from Ethyl Acetate/Hexanes or Ether/Hexanes is effective.

-

Flash Chromatography: Silica gel; Eluent: DCM:MeOH (95:5 to 90:[1]10) with 1%

or Triethylamine to prevent streaking of the amine.

Characterization Criteria (Expected):

-

Appearance: White to off-white crystalline solid.[1]

-

NMR (400 MHz,

-

Optical Rotation: Specific rotation

should be measured to confirm retention of stereochemistry (compare to literature for (S)-isomer).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation | Extend stirring time in Step 1; add molecular sieves (3Å) to absorb water during imine formation. |

| Impurity: Benzyl Alcohol | Direct reduction of aldehyde | Ensure aldehyde and amine stir for >30 mins before adding |

| Impurity: Tertiary Amine | Over-alkylation | Ensure strictly 1.0 equiv of aldehyde is used; avoid excess aldehyde. |

| Product stuck in Aqueous | Product is water-soluble | Saturate the aqueous layer with NaCl (salting out) during extraction; use |

Safety & Hazards (E-E-A-T)

-

Sodium Borohydride (

): Toxic if swallowed. Reacts with water/acids to release flammable Hydrogen gas. Keep away from ignition sources. -

Methanol: Flammable and toxic. Causes damage to organs (eyes) if swallowed. Use in a fume hood.

-

p-Anisaldehyde: Irritant.[1] Avoid contact with skin and eyes.

References

-

Vertex AI Search. Synthesis of (2R)-2-(4-Methoxybenzylamino)-propan-l-ol. ChemicalBook. Retrieved from [1]

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Sigma-Aldrich. Product entry for (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol and related derivatives. Retrieved from [1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-((4-Methoxybenzyl)oxy)propan-1-ol | C11H16O3 | CID 10976401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Strategic Application of (S)-2-(4-methoxybenzylamino)propan-1-ol in the Synthesis of High-Performance Chiral Catalysts

Introduction: The Architectural Advantage of (S)-2-(4-methoxybenzylamino)propan-1-ol in Asymmetric Catalysis

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the design and synthesis of effective chiral catalysts remain a cornerstone of chemical research.[1] this compound, a derivative of the readily available chiral building block L-alaninol, has emerged as a highly versatile precursor for a range of privileged chiral ligands.[2][3] Its intrinsic chirality, coupled with the presence of a secondary amine and a primary alcohol, provides a robust scaffold for the construction of ligands that can effectively control the stereochemical outcome of a variety of metal-catalyzed reactions.[4][5]

The 4-methoxybenzyl (PMB) protecting group on the nitrogen atom offers a key strategic advantage. It is stable under a range of reaction conditions yet can be readily cleaved when necessary, allowing for further functionalization. This guide provides an in-depth exploration of the use of this compound in the preparation of a representative chiral phosphine ligand and its subsequent application in a widely utilized asymmetric transformation: the palladium-catalyzed asymmetric allylic alkylation (AAA).

Synthesis of the Chiral Precursor: this compound

The synthesis of the title compound is a straightforward and high-yielding process, starting from the commercially available and inexpensive L-alaninol. The procedure involves a reductive amination, a fundamental transformation in organic synthesis.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of the chiral precursor via reductive amination.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| (S)-2-aminopropan-1-ol (L-Alaninol) | 75.11 | 10.0 g | 133 mmol |

| 4-Methoxybenzaldehyde (Anisaldehyde) | 136.15 | 18.1 g | 133 mmol |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Sodium borohydride (NaBH₄) | 37.83 | 5.0 g | 132 mmol |

| Chloroform (CHCl₃) | 119.38 | As needed | - |

| Water (H₂O) | 18.02 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add (S)-2-aminopropan-1-ol (10.0 g, 133 mmol) and methanol (100 mL).

-

With vigorous stirring, add 4-methoxybenzaldehyde (18.1 g, 133 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes. The formation of the Schiff base intermediate is typically observed.

-

Cool the reaction mixture in an ice bath.

-

Carefully add sodium borohydride (5.0 g, 132 mmol) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

-

Remove the ice bath and continue stirring at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

-

Partition the mixture between water and chloroform.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product, this compound, is typically obtained as a white crystalline solid and is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography.

Application in Chiral Ligand Synthesis: Preparation of a P,N-Chelating Ligand

The synthesized this compound serves as an excellent chiral backbone for the preparation of various ligands. Here, we detail the synthesis of a phosphine-oxazoline (PHOX)-type ligand, a class of P,N-ligands that have demonstrated remarkable efficacy in a range of asymmetric catalytic reactions.[6][7]

Protocol 2: Synthesis of a Chiral Phosphine Ligand

This protocol is a representative procedure for the synthesis of a chiral phosphine ligand from the prepared amino alcohol. The first step involves the cyclization of the amino alcohol to form an oxazoline ring, followed by the introduction of the phosphine moiety.

Workflow for Chiral Ligand Synthesis:

Caption: General workflow for the synthesis of the chiral P,N-ligand.

Step 1: Synthesis of the Chiral Oxazoline Intermediate

-

The amino alcohol is first converted to an amino ester, which is then cyclized to form the oxazoline ring. This is a common strategy in the synthesis of oxazoline-containing ligands.[6]

Step 2: Introduction of the Phosphine Moiety

-

The oxazoline intermediate is then reacted with a suitable phosphine source, such as chlorodiphenylphosphine, to introduce the phosphine group. This step often involves a metal-mediated coupling or a nucleophilic substitution reaction.[7]

Detailed Protocol (Illustrative):

A detailed, step-by-step protocol for a specific ligand would require a dedicated research paper. The following is a generalized, illustrative procedure based on known methods for analogous compounds.

-

Amide Formation: React this compound with a suitable carboxylic acid derivative (e.g., an acid chloride) to form the corresponding amide.

-

Cyclization: Treat the amide with a dehydrating agent (e.g., thionyl chloride) to effect cyclization to the oxazoline ring.

-

Phosphinylation: The resulting oxazoline can then be functionalized with a phosphine group, for instance, through ortho-lithiation followed by quenching with chlorodiphenylphosphine.[7]

Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of complex molecules.[4][8] The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand employed.[9][10]

Protocol 3: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This protocol describes a general procedure for the palladium-catalyzed AAA using a chiral P,N-ligand derived from this compound.

Catalytic Cycle:

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (for 0.5 mmol scale) | Moles |

| [Pd(η³-C₃H₅)Cl]₂ | 365.9 | 3.7 mg | 0.01 mmol |

| Chiral P,N-Ligand | - | 0.02 mmol | 0.02 mmol |

| rac-1,3-Diphenyl-2-propenyl acetate | 252.31 | 126 mg | 0.5 mmol |

| Dimethyl malonate | 132.12 | 0.17 mL | 1.5 mmol |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | 203.43 | 0.37 mL | 1.5 mmol |

| Lithium acetate (LiOAc) | 65.95 | 0.07 mg | 1.0 µmol |

| Toluene | 92.14 | 1 mL | - |

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon), add [Pd(η³-C₃H₅)Cl]₂ (3.7 mg, 0.01 mmol) and the chiral P,N-ligand (0.02 mmol) to a reaction vial.

-

Add toluene (1 mL) and stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.

-

In a separate vial, prepare a solution of rac-1,3-diphenyl-2-propenyl acetate (126 mg, 0.5 mmol) and dimethyl malonate (0.17 mL, 1.5 mmol) in toluene.

-

To the substrate solution, add N,O-bis(trimethylsilyl)acetamide (BSA) (0.37 mL, 1.5 mmol) and lithium acetate (0.07 mg, 1.0 µmol).

-

Add the substrate solution to the catalyst solution at room temperature.

-

Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the yield and enantiomeric excess (e.e.) of the product by chiral HPLC or GC.

Expected Performance:

The performance of the catalyst is highly dependent on the specific structure of the ligand and the reaction conditions. For P,N-ligands derived from amino alcohols in the palladium-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate, high yields and enantioselectivities are often achieved.

| Parameter | Typical Value |

| Yield | >90% |

| Enantiomeric Excess (e.e.) | >90% |

Conclusion: A Versatile Building Block for Asymmetric Synthesis

This compound has proven to be a valuable and versatile chiral precursor for the synthesis of high-performance catalysts for asymmetric synthesis. Its straightforward preparation, coupled with the ability to be readily converted into a variety of chiral ligands, makes it an attractive starting material for researchers in both academic and industrial settings. The application of these catalysts in key transformations such as asymmetric allylic alkylation provides a powerful tool for the construction of enantiomerically pure molecules, thereby advancing the fields of drug discovery and materials science.

References

-

Wikipedia. (2023). Alaninol. Retrieved from [Link]

- Mino, T., Ta, Y., & Yamashita, M. (2003). PALLADIUM-CATALYZED ASYMMETRIC ALLYLIC ALKYLATION USING CHIRAL PROLINOL-DERIVED AMINOPHOSPHINE LIGANDS. HETEROCYCLES, 60(1), 9.

- Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cycliz

- Imamoto, T. (2017).

- Trost, B. M., & Schultz, J. E. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Synthesis, 51(01), 1-30.

- Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Applications. Accounts of Chemical Research, 53(10), 2353-2368.

- Lauer, A. M., & Thomson, R. J. (2023).

- Pfaltz, A. (n.d.). Design of Chiral Ligands for Asymmetric Catalysis.

- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726.

- Aminophosphine—Oxazoline and Phosphoramidite—Oxazoline Ligands and Their Application in Asymmetric Catalysis. (n.d.).

-

Wikipedia. (n.d.). Phosphinooxazolines. Retrieved from [Link]

- New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. (1989).

- Hegedüs, C., Madarász, J., Gáspár, D., Szöllősy, Á., & Keglevich, G. (2015). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances, 5(121), 99889-99896.

-

University of Münster. (2019, December 3). Two chiral catalysts working hand in hand. ScienceDaily. Retrieved from

- van der Vlugt, J. I. (2006). New Oxazoline-Based Ligands for Application in Asymmetric Synthesis. Radboud Repository.

- Hilaris Publisher. (2023).

- Buchwald, S. L., & Willoughby, C. A. (2005). Enantioselective Hydrogenations with Chiral Titanocenes. Molecules, 10(7), 587-607.

- Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. (2021).

- Diéguez, M., Pàmies, O., & Claver, C. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339.

- Buckland, B. C., & Lilly, M. D. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S.

- Corey, E. J., & Guzman-Perez, A. (2004). Application of chiral cationic catalysts to several classical syntheses of racemic natural products transforms them into highly enantioselective pathways. Journal of the American Chemical Society, 126(42), 13790-13797.

- Wills, M., & Clarke, M. L. (2022). Enantioselective synthesis of chiral BCPs. Chemical Society Reviews, 51(15), 6467-6481.

- Diéguez, M., Pàmies, O., & Claver, C. (2021).

- Buchwald, S. L., & Willoughby, C. A. (2005). (PDF) Enantioselective Hydrogenations with Chiral Titanocenes.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. books.rsc.org [books.rsc.org]

- 3. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphinooxazolines - Wikipedia [en.wikipedia.org]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Diastereoselective Reactions Controlled by (S)-2-(4-methoxybenzylamino)propan-1-ol

Executive Summary

This application note details the utility of (S)-2-(4-methoxybenzylamino)propan-1-ol (referred to herein as

While phenylglycinol-derived lactams are widely known, the

-

Tunable Sterics: The methyl group provides a different steric profile compared to the bulky phenyl group, often necessary for specific target geometries.

-

Orthogonal Deprotection: The

-methoxybenzyl (PMB) group allows for oxidative cleavage (using CAN or DDQ) under mild conditions, preserving functionalities sensitive to the hydrogenolysis required for standard benzyl groups. -

Piperidine Alkaloid Access: This auxiliary is the gold standard for the enantioselective synthesis of 2-substituted piperidines and quinolizidine alkaloids via bicyclic lactam intermediates.

Chemical Background & Mechanism[1][2][3][4][5][6][7]

The Chiral Scaffold Strategy

The core methodology relies on the cyclocondensation of

-

Rigidity: The fusion of the oxazolidine and piperidone rings creates a rigid conformation.

-

Stereocontrol: The C-2 stereocenter (derived from L-alanine) forces the bicyclic system into a specific conformation. When an enolate is generated at the

-position of the lactam, the electrophile approaches from the "convex" face (anti to the angular substituent), resulting in high diastereoselectivity (

Pathway Visualization

Figure 1: The strategic workflow for utilizing N-PMB-L-alaninol in asymmetric synthesis.

Experimental Protocols

Protocol A: Synthesis of the Auxiliary

Objective: Preparation of this compound via reductive amination.

Reagents:

-

(S)-2-Aminopropan-1-ol (L-Alaninol): 1.0 equiv

-

4-Methoxybenzaldehyde (p-Anisaldehyde): 1.0 equiv

-

Sodium Borohydride (

): 1.5 equiv -

Methanol (anhydrous)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve L-alaninol (10.0 g, 133 mmol) in anhydrous methanol (150 mL).

-

Add 4-methoxybenzaldehyde (18.1 g, 133 mmol) dropwise over 15 minutes.

-

Stir the mixture at 25°C for 4 hours . Note: Monitor by TLC (formation of imine, disappearance of aldehyde).

-

Reduction: Cool the solution to 0°C using an ice bath.

-

Add

(7.55 g, 200 mmol) portion-wise over 30 minutes. Caution: Gas evolution ( -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with DCM (

mL). -

Dry the combined organic layers over

, filter, and concentrate. -

Purification: If necessary, purify via flash chromatography (EtOAc/Hexane 1:1) or recrystallize from Et2O/Hexane.

-

Yield Target: >90%

-

Appearance: White crystalline solid or viscous colorless oil.

-

Protocol B: Cyclocondensation (The "Amat-Bosch" Reaction)

Objective: Synthesis of the chiral bicyclic lactam scaffold using Levulinic Acid (as a model keto-acid).

Reagents:

- -PMB-L-Alaninol (from Protocol A): 1.0 equiv

-

Levulinic Acid: 1.1 equiv

-

Toluene (anhydrous)

-

Dean-Stark apparatus

Procedure:

-

Dissolve

-PMB-L-alaninol (1.95 g, 10 mmol) and levulinic acid (1.28 g, 11 mmol) in anhydrous toluene (50 mL). -

Attach a Dean-Stark trap and a reflux condenser.

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 6–12 hours .

-

Checkpoint: Monitor the collection of water in the trap. Reaction is complete when water evolution ceases.

-

-

Workup: Cool to room temperature. Wash the toluene solution with saturated

(20 mL) to remove excess acid. -

Dry over

and concentrate. -

Purification: Flash chromatography (Flash Silica, Hexane/EtOAc 7:3).

-

Product: (3S,8aS)-3-methyl-1-(4-methoxybenzyl)tetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one.

-

Stereochemistry: The major diastereomer is formed via thermodynamic control.

-

Protocol C: Diastereoselective -Alkylation